1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one
Description
The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and an imidazolidin-2-one group. The triazole ring is functionalized with a methoxymethyl group at the 4-position, while the pyrrolidine nitrogen is linked to the imidazolidin-2-one via a carbonyl bridge.
The synthesis of such compounds often employs click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to regioselectively form the 1,4-disubstituted triazole ring .
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-21-8-9-6-18(15-14-9)10-2-4-16(7-10)12(20)17-5-3-13-11(17)19/h6,10H,2-5,7-8H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBARDESXKRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This step might involve a 1,3-dipolar cycloaddition reaction between an alkyne and an azide, often facilitated by copper(I) catalysts.
Synthesis of Pyrrolidine Derivative: : The triazole derivative is then reacted with a suitable pyrrolidine precursor under conditions promoting nucleophilic substitution or other coupling reactions.
Coupling with Imidazolidinone: : The final step is the attachment of the imidazolidinone group to the carbonyl carbon of the pyrrolidine derivative, which might require conditions promoting amide bond formation.
Industrial Production Methods
Industrial production of this compound can scale up the laboratory synthesis processes, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve yield efficiency. Use of high-throughput screening in the optimization of reaction parameters ensures reproducibility on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen functionalities or to modify the existing heterocyclic rings.
Reduction: : Using agents like lithium aluminum hydride, reductions can selectively occur at specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkoxides, amines.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carbonyl groups.
Reduction: : Saturation of double bonds or reduction of carbonyl groups to alcohols.
Substitution: : Formation of new bonds with varying side chains enhancing the molecule’s functionality.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one finds application across various research domains:
Chemistry: : It acts as a valuable intermediate in the synthesis of more complex molecular architectures.
Biology: : Its derivatives are explored for their bioactivity, particularly in enzyme inhibition studies.
Medicine: : Potential therapeutic agents are developed from this compound to target specific biochemical pathways.
Industry: : Its properties can be harnessed in the design of new materials and polymers with desired characteristics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, where it might act as an inhibitor or modulator. The triazole ring often plays a critical role in binding to the active site of enzymes, while the pyrrolidine and imidazolidinone rings contribute to the overall binding affinity and specificity. Pathways affected by this compound include enzyme inhibition, receptor modulation, and interference with protein-protein interactions.
Comparison with Similar Compounds
Key Compounds Analyzed :
Target Compound : 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one.
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (CAS 1179974-27-6): Features an imidazolidinone linked to a pyrazole via an ethyl group .
Structural Features :
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrrolidine-triazole-imidazolidinone | Methoxymethyl-triazole, cyclic urea | ~337.35* |
| Compound 16 | Pyran-triazole-fluorinated chain | Heptadecafluoroundecanamido, thymine analog | >1000 (estimated) |
| Compound 17 | Glucose-triazole-fluorinated chain | Hydroxy groups, fluorinated amide | >1000 (estimated) |
| CAS 1179974-27-6 | Pyrazole-imidazolidinone | 3-amino-pyrazole, ethyl linker | 195.22 |
*Estimated based on analogous structure in (C15H19N5O2, MW 301.34) with additional carbonyl and imidazolidinone groups.
Key Observations :
Yield and Efficiency :
Research Findings :
Biological Activity
The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole moiety, which is known for its significant biological activity, particularly in antimicrobial and anticancer applications. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound has shown promise in preliminary studies:
- Mechanism of Action : The triazole ring can disrupt cellular membranes and inhibit key metabolic pathways in bacteria.
- Efficacy : In vitro studies have demonstrated effective Minimum Inhibitory Concentrations (MICs) against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Anticancer Activity
The compound's structural components suggest potential anticancer properties :
- Cell Proliferation Inhibition : Preliminary findings indicate that the compound can inhibit the proliferation of certain cancer cell lines.
- Selectivity : The triazole derivative exhibits selectivity towards cancer cells with specific metabolic profiles, potentially reducing side effects compared to conventional chemotherapeutics.
Research Findings and Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Membrane Disruption : The lipophilic nature of the triazole moiety allows it to insert into bacterial membranes, causing permeability changes.
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell metabolism.
- Cell Cycle Arrest : Evidence suggests that the compound induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
